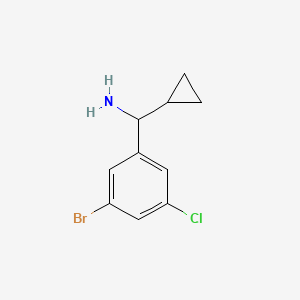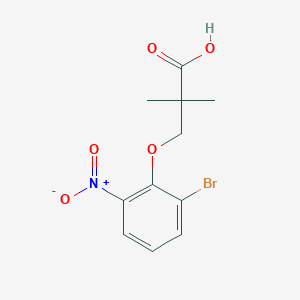
1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3 It is a derivative of benzene, featuring a bromoethyl group, a fluoro group, and a trifluoromethyl group attached to the benzene ring
Méthodes De Préparation
The synthesis of 1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-(trifluoromethyl)benzene.
Bromination: The introduction of the bromoethyl group is achieved through a bromination reaction. This involves the reaction of 4-fluoro-2-(trifluoromethyl)benzene with ethylene dibromide in the presence of a catalyst such as aluminum bromide.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can convert it into alkanes or other reduced forms.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for designing new compounds.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: Although not widely used in medicine, its derivatives are explored for potential therapeutic applications, including as precursors for drug development.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The fluoro and trifluoromethyl groups contribute to the compound’s stability and reactivity, influencing its overall biological activity .
Comparaison Avec Des Composés Similaires
1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-(2-Bromoethyl)-4-(trifluoromethyl)benzene: This compound lacks the fluoro group, which may affect its reactivity and applications.
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene:
1-(2-Bromoethyl)-2-(trifluoromethyl)benzene: Similar to the previous compound, the position of the trifluoromethyl group influences its properties.
Propriétés
Formule moléculaire |
C9H7BrF4 |
|---|---|
Poids moléculaire |
271.05 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7BrF4/c10-4-3-6-1-2-7(11)5-8(6)9(12,13)14/h1-2,5H,3-4H2 |
Clé InChI |
YNOPWHMOOCJSPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(F)(F)F)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, (3aS-cis)-](/img/structure/B12080309.png)
![4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)

![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)







